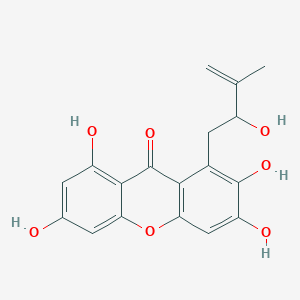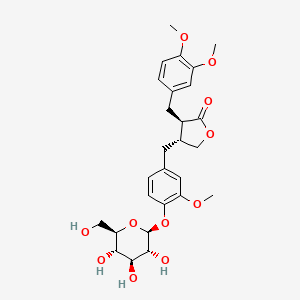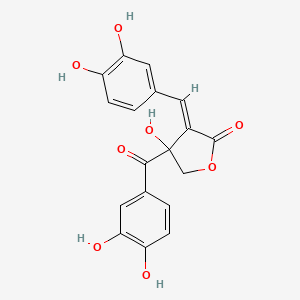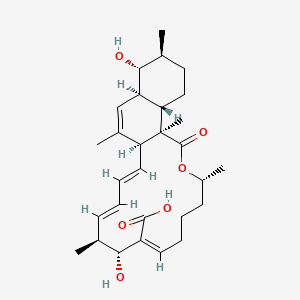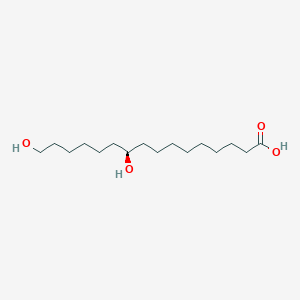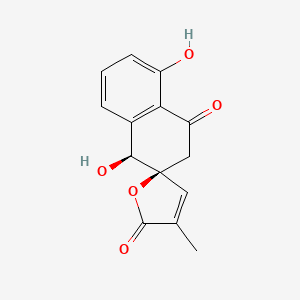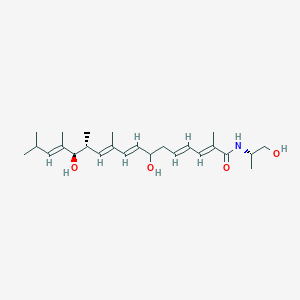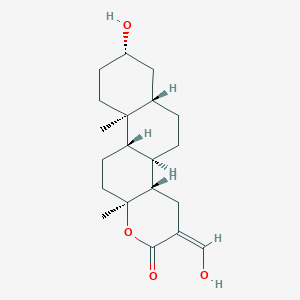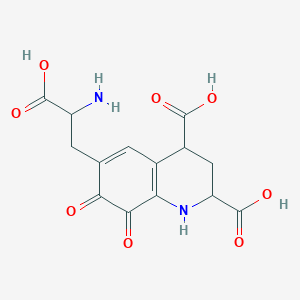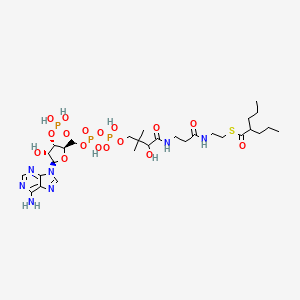
Valproyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valproyl-CoA belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, valproyl-CoA is considered to be a fatty ester lipid molecule. Valproyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Valproyl-CoA has been primarily detected in urine. Within the cell, valproyl-CoA is primarily located in the cytoplasm.
科学的研究の応用
1. Impact on Hepatic Metabolism
Valproyl-CoA, a metabolite of valproic acid, significantly influences hepatic carbohydrate and lipid metabolism. Becker and Harris (1983) found that valproic acid inhibits lactate gluconeogenesis, fatty acid oxidation, and synthesis in isolated hepatocytes. They noted an accumulation of valproyl-CoA and suggested that this or the sequestration of CoA could inhibit metabolic processes (Becker & Harris, 1983).
2. Interference with Biotinidase and 3-Methylcrotonyl-CoA Carboxylase
Luis et al. (2012) explored valproate's effect on the leucine pathway, finding that valproyl-CoA inhibits 3-methylcrotonyl-CoA carboxylase (3MCC). This interference, along with inhibition of biotinidase, could contribute to the skin rash and hair loss reported in patients treated with valproate (Luis et al., 2012).
3. Modulation of Liver Coenzyme A Metabolism
A study by Thurston and Hauhart (1992) demonstrated that co-treatment with pantothenate and carnitine could mitigate some adverse effects of valproic acid in developing mice, particularly concerning CoA and acetyl CoA levels in the liver. This supports the theory of CoA depletion due to valproyl-CoA accumulation as a mechanism for valproate inhibition of β-oxidation and other enzymic reactions (Thurston & Hauhart, 1992).
4. Inhibition of Succinate:CoA Ligases
The study by Luis et al. (2014) revealed that valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases, impacting mitochondrial function and possibly contributing to liver failure associated with valproate therapy (Luis et al., 2014).
5. Potential Role in Epileptic Activity
Friel (1990) proposed that valproyl-CoA might accumulate in the brain from fatty acid turnover processes, contributing to valproate's antiepileptic activity by stimulating Na+, K+-ATPase activity in conditions of low brain ATP concentration (Friel, 1990).
6. Influence on N-Acetylglutamate Synthase Activity
Aires et al. (2011) investigated the effect of valproyl-CoA on N-acetylglutamate synthase (NAGS), an enzyme vital for the urea cycle. They found that VP-CoA is a stronger inhibitor of NAGS than valproic acid itself, potentially explaining hyperammonemia observed in patients under VPA treatment (Aires et al., 2011).
7. Role in Branched-Chain Amino Acid Oxidation
The research by Luis et al. (2011) indicated that valproyl-CoA inhibits the activity of isovaleryl-CoA dehydrogenase and short branched-chain acyl-CoA dehydrogenase, key enzymes in the branched-chain amino acid oxidation pathway. This provides insight into valproate's effects on amino acid metabolism (Luis et al., 2011).
特性
製品名 |
Valproyl-CoA |
|---|---|
分子式 |
C29H50N7O17P3S |
分子量 |
893.7 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-propylpentanethioate |
InChI |
InChI=1S/C29H50N7O17P3S/c1-5-7-17(8-6-2)28(41)57-12-11-31-19(37)9-10-32-26(40)23(39)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(42,43)44)21(38)27(51-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,38-39H,5-14H2,1-4H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,21-,22-,23?,27-/m1/s1 |
InChIキー |
UCIOSJWVYJWBEO-XJJJFWNASA-N |
異性体SMILES |
CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理的記述 |
Solid |
同義語 |
coenzyme A, valproyl- valproyl-CoA valproyl-coenzyme A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




